N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
Overview
Description
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H6ClNO. It is a white to off-white solid that is soluble in water and other polar solvents. This compound is known for its reactivity due to the presence of both a hydroxylamine group and a propargyl group, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds as follows:
- Dissolve hydroxylamine hydrochloride in water.
- Add sodium carbonate to the solution to neutralize the hydrochloric acid.
- Slowly add propargyl bromide to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Extract the product with an organic solvent such as ether.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Substituted hydroxylamines or propargyl derivatives.
Scientific Research Applications
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of propargylated compounds and hydroxylamine derivatives.
Biology: The compound is used in the study of enzyme inhibition, particularly monoamine oxidase inhibitors (MAOIs).
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)hydroxylamine hydrochloride involves its reactivity with various biological targets. The propargyl group can irreversibly bind to the flavin-adenine dinucleotide (FAD) cofactor of monoamine oxidase (MAO) enzymes, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-N-propargylamide derivatives: These compounds also contain the propargyl group and exhibit similar reactivity and applications.
Propargylamines: Compounds such as pargyline and rasagiline, which are used as MAO inhibitors.
Hydroxylamine derivatives: Compounds like hydroxylamine-O-sulfonic acid and N-hydroxyphthalimide.
Uniqueness
N-(prop-2-yn-1-yl)hydroxylamine hydrochloride is unique due to the combination of the hydroxylamine and propargyl groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and biological research.
Properties
IUPAC Name |
N-prop-2-ynylhydroxylamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.ClH/c1-2-3-4-5;/h1,4-5H,3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRJNFFRZHSEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.